molecular formula C6H5NO5S B1302950 5-sulfopyridine-3-carboxylic Acid CAS No. 4833-92-5

5-sulfopyridine-3-carboxylic Acid

Cat. No. B1302950
CAS RN: 4833-92-5
M. Wt: 203.17 g/mol
InChI Key: NIPHSJOBXPXRPU-UHFFFAOYSA-N
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Description

5-Sulfopyridine-3-carboxylic acid is a compound that can be associated with various chemical reactions and has been studied in the context of its potential applications in coordination chemistry and materials science. The compound is related to 5-sulfosalicylic acid, which is a derivative of salicylic acid where a sulfonic acid group is attached to the benzene ring. This compound has been used to form various metal complexes and has been studied for its hydrogen bonding and proton-transfer properties .

Synthesis Analysis

The synthesis of compounds related to 5-sulfopyridine-3-carboxylic acid often involves substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain various substituted pyridines through nucleophilic substitution reactions. These reactions have yielded high-purity products with a range of substituents, including methoxy, ethoxy, isopropoxy, amino, and chloro groups, among others . Additionally, metal complexes of 3-hydroxypyridine-2-carboxylic acid have been synthesized and characterized, showing the versatility of pyridine carboxylic acids in forming coordination compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 5-sulfopyridine-3-carboxylic acid has been elucidated using single-crystal X-ray diffraction methods. These studies have revealed complex polymeric structures in metal complexes, with various coordination geometries and extensive hydrogen bonding. For example, the rubidium(I) complex of 5-sulfosalicylic acid displays a three-dimensional hydrogen-bonded framework polymer structure . Similarly, the crystal structure of the proton-transfer compound of 5-sulfosalicylic acid with 4-aminopyridine shows a three-dimensional hydrogen-bonded network .

Chemical Reactions Analysis

The chemical reactivity of 5-sulfopyridine-3-carboxylic acid derivatives includes the ability to form proton-transfer compounds with various amines. These compounds exhibit interesting hydrogen bonding patterns and can form polymeric structures. For example, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid forms a three-dimensional layered polymer structure through hydrogen bonding and cation-anion π-π stacking interactions . The ability to form such diverse structures is indicative of the rich chemistry of 5-sulfopyridine-3-carboxylic acid and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-sulfopyridine-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. The sulfonic acid group, in particular, imparts hydrophilic character and the ability to participate in hydrogen bonding, which is crucial for the formation of polymeric networks and coordination polymers. These properties are also important for applications such as water sorption and proton conduction, as seen in coordination polymers with sulfonic acid group functionalization . The presence of the carboxylic acid group further contributes to the ability to form hydrogen bonds and engage in proton transfer reactions, which are central to the compound's reactivity and potential applications in materials science .

Scientific Research Applications

  • Organic Synthesis and Nanotechnology

    • Field : Organic Synthesis, Nanotechnology, and Polymers .
    • Application : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles metallic .
    • Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Anti-inflammatory Activities of Pyrimidines

    • Field : Pharmacology .
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Sorption of Pyridine-3-carboxylic Acid

    • Field : Chemistry .
    • Application : Pyridine-3-carboxylic acid and metal cations (Cu II, Ni II) can be concentrated in the Dowex-50 sulfonic cation-exchange resin . This could be useful for drug delivery systems .
    • Method : The equilibrium distribution of components between aqueous solutions containing pyridine-3-carboxylic acid and Dowex-50 sulfonic cation-exchange resin in the Ni II or Cu II form was studied .
    • Results : High distribution coefficients suggest that pyridine-3-carboxylic acid and metal cations (Cu II, Ni II) can be concentrated in the Dowex-50 sulfonic cation-exchange resin .
  • Interaction with Silver Nanoclusters

    • Field : Nanotechnology .
    • Application : Interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) is examined .
    • Method : Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster .
    • Results : The study provides insights into the interaction between pyridine 3-carboxylic acid and silver nanoclusters .
  • Applications in Organic Synthesis, Nanotechnology, and Polymers

    • Field : Organic Synthesis, Nanotechnology, and Polymers .
    • Application : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles metallic .
    • Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Interaction with Silver Nanoclusters

    • Field : Nanotechnology .
    • Application : Interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) is examined .
    • Method : Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster .
    • Results : The study provides insights into the interaction between pyridine 3-carboxylic acid and silver nanoclusters .

Safety And Hazards

The safety data sheet for a similar compound, 2-hydroxy-5-sulfopyridine-3-carboxylic acid, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-sulfopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-1-5(3-7-2-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPHSJOBXPXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376551
Record name 5-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-sulfopyridine-3-carboxylic Acid

CAS RN

4833-92-5
Record name 5-Sulfo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4833-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Aboud, Y Liu, L Dahabiyeh, A Abuaisheh, F Li… - 2023 - preprints.org
… Similarly, the levels of 2-Hydroxy-5-sulfopyridine-3-carboxylic acid, Dehydrofelodipine, and 2Amino-3-methoxybenzoic acid increased after surgery, and the last compound's levels …
Number of citations: 2 www.preprints.org
O Aboud, Y Liu, L Dahabiyeh, A Abuaisheh, F Li… - Biomedicines, 2023 - mdpi.com
… Similarly, the levels of 2-hydroxy-5-sulfopyridine-3-carboxylic acid, dehydrofelodipine, and 2-amino-3-methoxybenzoic acid increased after surgery, and the last compound’s levels …
Number of citations: 10 www.mdpi.com

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